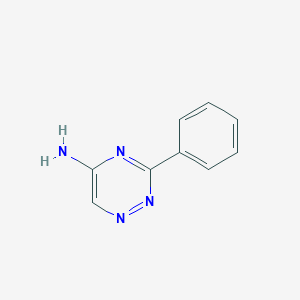
3-Phenyl-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-triazin-5-amine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. The 1,2,4-triazine isomer is one of the three possible isomers of triazine, distinguished by the positions of the nitrogen atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazin-5-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . Another method includes the thermal rearrangement of 2-azidocyclopropenes . The Bamberger triazine synthesis is also a classical method used for the preparation of 1,2,4-triazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines due to their lower resonance energy compared to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenol and amines are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different nitrogen atom positions.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
99512-67-1 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
3-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C9H8N4/c10-8-6-11-13-9(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
Clave InChI |
SJXIQUPKRXWFJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)
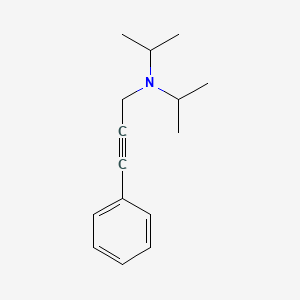
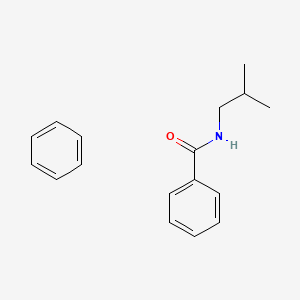
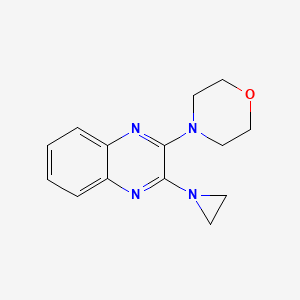
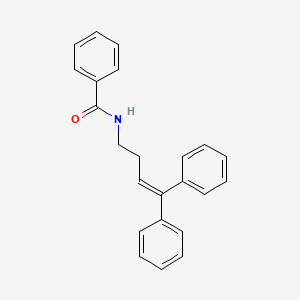
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
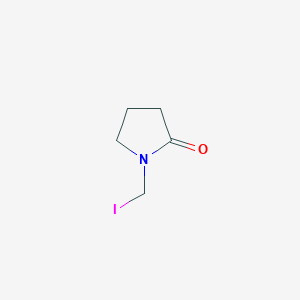
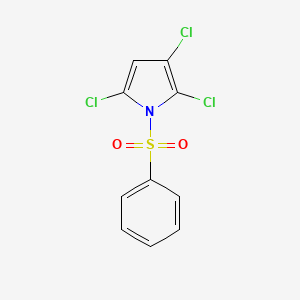
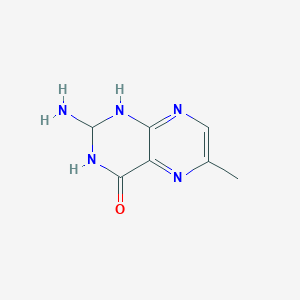

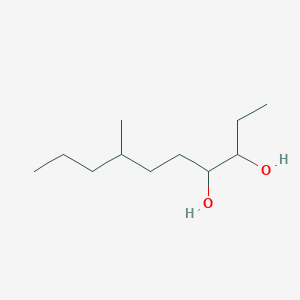
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
